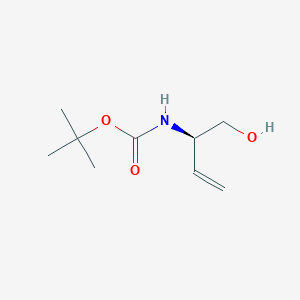

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVYNSIWYIWTCK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Application of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: A Chiral Keystone in Modern Drug Discovery

Central Point, Shanghai, China - In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), where specific stereochemistry is often critical for therapeutic efficacy and safety. Among these crucial synthons is (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate , a versatile chiral amino alcohol derivative identified by the CAS number 89985-86-4 .[1][2][3][][5] This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of antiviral agents.

Core Compound Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 89985-86-4 | [1][2][3][][5] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate | |

| Synonyms | (R)-2-(Boc-amino)-3-buten-1-ol |

The Crucial Role of Chirality and the Boc Protecting Group

The synthetic utility of this compound is fundamentally derived from two key structural features: its defined stereochemistry at the C2 position and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine. The (R)-configuration is often a critical element for achieving the desired biological activity in the final drug molecule, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The Boc group provides a robust yet readily cleavable protecting group for the amine functionality. This allows for selective reactions at other sites of the molecule, such as the hydroxyl and vinyl groups, without interference from the nucleophilic amine. The stability of the Boc group under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multi-step organic synthesis.

Enantioselective Synthesis Strategies: A Methodological Deep Dive

The preparation of enantiomerically pure this compound is a critical step in its application. Several synthetic strategies have been developed to achieve high enantioselectivity. Two prominent and illustrative approaches are detailed below.

Method 1: Asymmetric Addition of a Vinyl Grignard Reagent to a Boc-Protected Amino Aldehyde

This approach leverages the well-established principles of asymmetric organometallic addition to a chiral aldehyde. The key to achieving high enantioselectivity lies in the choice of a suitable chiral auxiliary or catalyst to control the facial selectivity of the Grignard reagent's attack on the aldehyde.

Experimental Protocol:

-

Preparation of the N-Boc-amino aldehyde: Start with a suitable chiral amino acid precursor, such as D-serine, which is first protected with the Boc group. The carboxylic acid is then reduced to the corresponding aldehyde.

-

Asymmetric Grignard Addition: The N-Boc-amino aldehyde is then reacted with vinylmagnesium bromide in the presence of a chiral ligand or catalyst. The choice of ligand is crucial for inducing high diastereoselectivity.[6]

-

Work-up and Purification: The reaction is quenched with a suitable proton source, and the desired this compound is isolated and purified using standard chromatographic techniques.

Causality in Experimental Choices: The use of a chiral ligand, such as a derivative of BINOL, complexes with the magnesium of the Grignard reagent, creating a chiral environment around the reactive species. This steric and electronic influence directs the vinyl group to attack one face of the aldehyde preferentially, leading to the desired stereoisomer.[6] The low reaction temperatures are essential to minimize the background uncatalyzed reaction, which would lead to a racemic mixture.

Caption: Synthetic workflow from D-serine.

Method 2: Synthesis from D-Vinylglycine

An alternative and elegant approach starts from the non-proteinogenic amino acid, D-vinylglycine. This method takes advantage of the pre-existing stereocenter in the starting material.

Experimental Protocol:

-

Boc Protection of D-Vinylglycine: The amino group of D-vinylglycine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety of the Boc-protected D-vinylglycine is selectively reduced to the primary alcohol. This can be achieved using a variety of reducing agents, such as borane-tetrahydrofuran complex (B-THF) or lithium aluminum hydride (LiAlH₄).

-

Work-up and Purification: Following the reduction, an aqueous work-up is performed to quench any excess reducing agent, and the product is extracted and purified.

Causality in Experimental Choices: This route is highly efficient as the crucial stereocenter is already established in the starting material, thus avoiding the need for an asymmetric induction step. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the vinyl group or the Boc protecting group. Borane reagents are often preferred for their chemoselectivity.

Application in Drug Development: A Case Study in HIV Protease Inhibitors

This compound is a valuable intermediate in the synthesis of several pharmaceutical agents, most notably in the class of HIV protease inhibitors. These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[7]

One of the most prominent examples of its application is in the synthesis of Atazanavir , an azapeptide HIV-1 protease inhibitor.[7][8][9][10] The (R)-configuration of the hydroxyl and the protected amine in the building block is crucial for the correct stereochemistry of the final drug molecule, which in turn is essential for its potent inhibitory activity against the HIV protease enzyme. The vinyl group serves as a handle for further chemical transformations to construct the complex molecular architecture of Atazanavir.

The synthesis of Atazanavir is a multi-step process where the chiral building block is incorporated into a larger molecular scaffold.[11] The hydroxyl group can be activated and displaced, or the vinyl group can be functionalized through various reactions like epoxidation or dihydroxylation, followed by further modifications.

Caption: Role in Atazanavir synthesis.

Characterization and Quality Control

The purity and identity of this compound are confirmed through a combination of analytical techniques. The expected spectral data are summarized below, based on the analysis of similar carbamate compounds.[12][13][14][15]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the vinyl protons (multiplets, ~5.1-5.9 ppm), the methine proton adjacent to the nitrogen (multiplet), the methylene protons adjacent to the hydroxyl group (multiplets), and the NH proton (broad singlet). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (~156 ppm), the methine and methylene carbons of the butenyl chain, and the carbons of the vinyl group.[14] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak or a protonated molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches, the C=O stretch of the carbamate, and the C=C stretch of the vinyl group. |

Conclusion

This compound stands out as a strategically important chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an ideal starting material for the construction of intricate molecular architectures. The enantioselective synthesis of this compound is a testament to the advancements in modern asymmetric synthesis. Its successful application in the synthesis of drugs like Atazanavir underscores its significance in the ongoing efforts to develop effective treatments for global health challenges. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this key intermediate is invaluable for the innovation of next-generation therapeutics.

References

- Guidechem. (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbaMate. Available at: https://www.guidechem.com/product_show-10965250.html.

- AbacipharmTech. tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. Available at: https://www.abacipharmtech.

- Arctom. CAS NO. 89985-86-4 | (R)-tert-Butyl (1-hydroxybut-3-en-2-yl). Available at: https://www.arctom.cn/products_info/CAS-NO-89985-86-4-BD-A234911.html.

- BOC Sciences. CAS 89985-86-4 this compound. Available at: https://www.bocsci.com/cas-89985-86-4.html.

- Key Organics. This compound [89985-86-4]. Available at: https://www.keyorganics.net/product/ds-6864.

- PubMed. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Available at: https://pubmed.ncbi.nlm.nih.gov/30402914/.

- Supporting Information. Characterization Data of the Products. Available at: https://www.e-supplementary-data.org.uk/10.1039/c4ra03674d/c4ra03674d.pdf.

- ChemicalBook. Atazanavir synthesis. Available at: https://www.chemicalbook.com/synthesis/198904-31-3.html.

- ChemicalBook. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/4248-19-5_13cnmr.htm.

- Semantic Scholar. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Available at: https://www.semanticscholar.org/paper/Study-on-Synthesis-of-(R)-tert-butyl-carbamate-Wang/9e2d7877239d2c88476839a9c8b73f8a65f1e1a8.

- Google Patents. EP1930324A1 - Process for the preparation of atazanavir. Available at: https://patents.google.

- ACS Publications. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Available at: https://pubs.acs.org/doi/10.1021/ol801931q.

- PubMed. Enantioselective addition of vinylzinc reagents to aldehydes catalyzed by modular ligands derived from amino acids. Available at: https://pubmed.ncbi.nlm.nih.gov/16238316/.

- The Royal Society of Chemistry. Supplementary Information. Available at: https://www.rsc.

- ResearchGate. Enantioselective Addition of Grignard Reagents to Aldehydes. Available at: https://www.researchgate.net/publication/229007425_Enantioselective_Addition_of_Grignard_Reagents_to_Aldehydes.

- Benchchem. (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-17-3. Available at: https://www.benchchem.com/product/b5671.

- ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: https://www.researchgate.

- Organic Chemistry Portal. Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. Available at: https://www.organic-chemistry.org/abstracts/lit3/069.shtm.

- ChemicalBook. tert-Butyl N-hydroxycarbamate(36016-38-3) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/36016-38-3_1hnmr.htm.

- MOLBASE. tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate. Available at: https://www.molbase.com/en/cas-169324-82-7.html.

- PubChem. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11041481.

- PubMed. Atazanavir/ritonavir: a review of its use in HIV therapy. Available at: https://pubmed.ncbi.nlm.nih.gov/18389089/.

- PubMed. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults. Available at: https://pubmed.ncbi.nlm.nih.gov/18781861/.

- NCBI Bookshelf. Atazanavir. Available at: https://www.ncbi.nlm.nih.gov/books/NBK547723/.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. arctomsci.com [arctomsci.com]

- 5. shop.bio-connect.nl [shop.bio-connect.nl]

- 6. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 8. Atazanavir/ritonavir: a review of its use in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate molecular weight

An In-Depth Technical Guide to (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: Synthesis, Characterization, and Application

Abstract

This compound (CAS: 89985-86-4) is a chiral synthetic building block of significant value to researchers in medicinal chemistry and organic synthesis. Its unique trifunctional nature—comprising a stereodefined secondary amine protected by the robust tert-butyloxycarbonyl (Boc) group, a primary alcohol, and a reactive terminal alkene—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and scientifically-grounded synthetic strategy, details expected analytical characterization, and explores its reactivity and applications, with a focus on enabling drug discovery and development professionals to leverage its full potential.

Introduction and Molecular Overview

At its core, this compound is a protected amino alcohol. The Boc group provides stability to the amine across a wide range of reaction conditions, yet it can be removed cleanly under acidic treatment, revealing the primary amine for further functionalization.[1][2] The (R)-stereochemistry at the C2 position is crucial, offering a chiral scaffold for the stereoselective synthesis of target molecules. Its structural analogues have been identified as key intermediates in the total synthesis of bioactive natural products, such as the potent cytotoxic agent Jaspine B (Pachastrissamine), highlighting the strategic importance of this molecular framework.[3]

This guide is structured to provide both theoretical grounding and practical insights, explaining the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃ | [4] |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 89985-86-4 | [4] |

| Appearance | White to off-white solid (predicted) | General Observation |

| Canonical SMILES | CC(C)(C)OC(=O)NC=C | [4] |

| InChIKey | HYVYNSIWYIWTCK-SSDOTTSWSA-N | [4] |

| pKa (Predicted) | 11.60 ± 0.46 | [4] |

Synthetic Strategy and Experimental Protocol

Logical Synthesis Workflow

Sources

A Technical Guide to the Spectroscopic Properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Introduction and Molecular Structure

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate (CAS No. 89985-86-4) possesses the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.23 g/mol .[1] Its structure features a stereogenic center at the second carbon, a terminal vinyl group, a primary alcohol, and a carbamate protecting group. The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] The presence of multiple functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents.

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming a standard deuterated solvent such as chloroform-d (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C1 (vinyl) | 5.20 - 5.40 | d | ~10.5 |

| H on C1 (vinyl) | 5.10 - 5.30 | d | ~17.5 |

| H on C2 (vinyl) | 5.70 - 5.90 | ddd | ~17.5, ~10.5, ~6.0 |

| H on C3 (CH-N) | 3.80 - 4.00 | m | - |

| H on C4 (CH₂-O) | 3.50 - 3.70 | m | - |

| H on N (N-H) | 4.90 - 5.10 | br s | - |

| H on O (O-H) | 2.00 - 3.00 | br s | - |

| CH₃ (tert-butyl) | 1.45 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Vinyl Protons (C1 and C2): The terminal vinyl group gives rise to a characteristic set of signals in the downfield region of the spectrum. The two geminal protons on C1 are diastereotopic and will appear as distinct doublets, with coupling constants representing geminal coupling (which is typically small and may not be resolved) and cis/trans coupling to the proton on C2. The proton on C2 will appear as a doublet of doublet of doublets (ddd) due to coupling with the two geminal protons on C1 and the proton on C3.

-

Methine Proton (C3): The proton attached to the stereocenter (C3) is coupled to the adjacent vinyl proton and the diastereotopic protons of the CH₂OH group, resulting in a complex multiplet.

-

Methylene Protons (C4): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent stereocenter and will likely appear as a multiplet.

-

Amide and Hydroxyl Protons: The N-H and O-H protons are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.45 ppm, a hallmark of the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (vinyl CH₂) | 115 - 120 |

| C2 (vinyl CH) | 135 - 140 |

| C3 (CH-N) | 55 - 60 |

| C4 (CH₂-O) | 65 - 70 |

| C=O (carbamate) | 155 - 160 |

| C(CH₃)₃ (quaternary) | 79 - 81 |

| C(CH₃)₃ (methyls) | 28 - 29 |

Interpretation of the ¹³C NMR Spectrum:

-

Vinyl Carbons: The two carbons of the vinyl group are expected in the typical alkene region of the spectrum.

-

Aliphatic Carbons: The sp³ hybridized carbons (C3 and C4) will appear in the aliphatic region, with the carbon attached to the oxygen (C4) being more downfield.

-

Carbamate Carbonyl: The carbonyl carbon of the carbamate group will be observed in the downfield region, characteristic of carbonyl compounds.

-

tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will show characteristic signals around 80 ppm and 28 ppm, respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| N-H stretch (carbamate) | 3300 - 3500 | Medium, sharp |

| C-H stretch (sp², vinyl) | 3010 - 3095 | Medium |

| C-H stretch (sp³, aliphatic) | 2850 - 3000 | Medium to strong |

| C=O stretch (carbamate) | 1680 - 1720 | Strong, sharp |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (alcohol & carbamate) | 1000 - 1300 | Strong |

Interpretation of the IR Spectrum:

-

A broad band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group, with the broadening due to hydrogen bonding.

-

A medium intensity, sharp peak around 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the carbamate.

-

The strong, sharp absorption in the 1680-1720 cm⁻¹ range is a clear indicator of the carbamate carbonyl group.

-

The presence of the vinyl group will be confirmed by the C=C stretch and the sp² C-H stretches above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Predicted Molecular Ion [M]⁺: m/z = 187.12

-

Predicted [M+Na]⁺: m/z = 210.11

-

Key Fragmentation Pathways: A prominent fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions. The loss of water from the molecular ion is also a likely fragmentation pathway.

Experimental Protocols

The following section outlines a plausible, step-by-step methodology for the synthesis and characterization of this compound. This protocol is based on established synthetic routes for similar compounds.

Synthesis Workflow

The synthesis can be envisioned starting from a commercially available chiral precursor, such as (R)-Garner's aldehyde.

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium dropwise. Stir the resulting ylide solution for 30 minutes. Cool the reaction to -78 °C and add a solution of (R)-Garner's aldehyde in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Reduction: Dissolve the purified intermediate in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir the reaction for 2 hours.

-

Final Work-up and Purification: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Characterization Protocol

The synthesized compound should be characterized using the spectroscopic techniques detailed in Section 2.

-

NMR Spectroscopy: Prepare a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the compound using either a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. Furthermore, a plausible experimental protocol for its synthesis and characterization has been outlined. This guide serves as a valuable resource for scientists working with this chiral building block, enabling a deeper understanding of its structural properties and facilitating its application in organic synthesis and drug discovery.

References

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a valuable chiral building block in synthetic organic chemistry. The discussion is tailored for researchers and drug development professionals, focusing on the principles behind spectral interpretation, a robust experimental protocol, and the logic of structural elucidation through NMR.

Introduction: The Molecule and the Method

This compound is a key intermediate in the synthesis of various complex molecules, including the natural product jaspine B, which exhibits significant cytotoxic activity against several human carcinoma cell lines.[1] Its structure incorporates multiple key features: a chiral center, a terminal alkene, a primary alcohol, and a bulky tert-butoxycarbonyl (Boc) protecting group.

¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules. It provides detailed information about the electronic environment, connectivity, and stereochemical relationships of protons within the structure.[2][3] This guide will deconstruct the expected ¹H NMR spectrum, explain the causality behind the spectral features, and provide a self-validating protocol for its acquisition and interpretation.

Structural Analysis and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. Due to the presence of a chiral center at the C2 position, the molecule is asymmetric. This asymmetry has profound consequences for the NMR spectrum, most notably rendering the two protons on the C1 methylene group diastereotopic.[4][5]

The structure contains seven distinct sets of protons, which should give rise to seven unique signals in the ¹H NMR spectrum.[6]

Figure 1: Structure of this compound with labeled non-equivalent protons.

Predicted ¹H NMR Spectral Data

The chemical shift (δ), integration, and multiplicity of each proton signal are dictated by its local chemical environment. Electronegative atoms like oxygen and nitrogen deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[7][8] Spin-spin coupling between non-equivalent protons on adjacent carbons splits signals into multiplets, governed by the n+1 rule for simple cases.[9]

Table 1: Predicted ¹H NMR Spectral Parameters

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Rationale |

| H(f) - C(CH₃)₃ | 9H | ~1.45 | Singlet (s). These 9 protons are chemically equivalent and have no adjacent protons to couple with. |

| H(c) - OH | 1H | 2.0 - 4.0 (variable) | Broad Singlet (br s). Typically does not couple due to rapid proton exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.[10][11] |

| H(a), H(b) - CH₂OH | 2H (1H each) | ~3.6 - 3.8 | Two distinct multiplets (e.g., ddd). These protons are diastereotopic. Each will couple to the other (geminal coupling), to H(d) (vicinal coupling), and potentially to the OH proton if exchange is slow. |

| H(d) - CHN | 1H | ~3.9 - 4.2 | Multiplet (m). This proton is coupled to the diastereotopic H(a) and H(b), the NH proton H(e), and the vinyl proton H(g) (allylic coupling).[12] |

| H(e) - NH | 1H | ~4.8 - 5.2 | Broad Singlet (br s) or Doublet (d). Often appears as a broad singlet. In some conditions, it can show coupling to H(d). |

| H(h), H(i) - C=CH₂ | 2H (1H each) | ~5.1 - 5.3 | Two distinct multiplets (e.g., dd). The cis and trans protons are non-equivalent. Each couples to the other (geminal), to H(g) (vicinal cis or trans), and may show weak long-range coupling.[13] |

| H(g) - CH=CH₂ | 1H | ~5.7 - 5.9 | Doublet of Doublet of Doublets (ddd). This proton is coupled to H(h) (cis), H(i) (trans), and H(d) (allylic). |

The Causality of Complex Splitting Patterns

-

Diastereotopic Protons (H(a), H(b)): The chiral center at C2 means that H(a) and H(b) are in different chemical environments. Replacing H(a) with another group (e.g., Deuterium) would create a diastereomer relative to replacing H(b).[5] Consequently, they have different chemical shifts and couple to each other, resulting in more complex splitting than a simple triplet.

-

The Vinylic System (H(g), H(h), H(i)): This group of three protons acts as a complex spin system. The magnitude of the coupling constants (J-values) between them is highly informative.

Table 2: Typical Proton-Proton Coupling Constants (J) in Hz

| Coupling Type | Description | Typical Value (Hz) |

| ²Jgeminal | Between two protons on the same sp² carbon (H(h)-H(i)) | 0 - 3 |

| ³Jvicinal (trans) | Across a double bond, 180° dihedral angle (H(g)-H(i)) | 11 - 18 |

| ³Jvicinal (cis) | Across a double bond, 0° dihedral angle (H(g)-H(h)) | 5 - 10 |

| ⁴Jallylic | Four bonds separating protons (H(d)-H(g)) | 0 - 3 |

The distinct values for cis and trans coupling are critical for assigning the specific signals of H(h) and H(i).[4][14]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield a high-resolution, unambiguous spectrum. The inclusion of a 2D COSY experiment serves as an internal validation of the assignments made from the 1D spectrum.

Sources

- 1. Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate | Semantic Scholar [semanticscholar.org]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. iq.usp.br [iq.usp.br]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 13. acdlabs.com [acdlabs.com]

- 14. rubingroup.org [rubingroup.org]

An In-Depth Technical Guide to the 13C NMR Analysis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the 13C NMR spectrum, outlines a detailed methodology for data acquisition, and presents the expected spectral data in a clear, structured format. The principles and protocols described herein are designed to serve as a robust resource for the structural elucidation and quality control of this and structurally related chiral molecules.

Introduction: The Structural Significance of this compound

This compound is a valuable chiral building block in organic synthesis. Its structure incorporates several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, a chiral center, and a vinyl group. The precise arrangement of these functionalities makes it a versatile intermediate for the synthesis of complex target molecules, particularly in the pharmaceutical industry.

13C NMR spectroscopy is an indispensable tool for the structural verification of such molecules. By probing the chemical environment of each carbon atom, it provides a unique fingerprint of the molecule's carbon skeleton. In an achiral solvent, the 13C NMR spectra of the (R) and (S) enantiomers are identical.[1] Differentiation would necessitate the use of a chiral solvating agent or other specialized NMR techniques. This guide will focus on the analysis in a standard achiral deuterated solvent.

Theoretical Prediction and Interpretation of the 13C NMR Spectrum

The 13C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule. The presence of a chiral center at C2 renders all carbons unique.[2] The predicted chemical shifts (δ) are based on established ranges for the constituent functional groups and the electronic effects of neighboring substituents.

Molecular Structure and Carbon Numbering

To facilitate the spectral analysis, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.

Analysis of Expected Chemical Shifts:

-

C1 (CH₂OH): This carbon is a primary alcohol. Carbons bonded to an electronegative oxygen atom are deshielded and typically appear in the range of 50-65 ppm.[3] The presence of the adjacent chiral center (C2) will influence its precise shift.

-

C2 (CH-N): This is the chiral methine carbon. It is bonded to a nitrogen atom of the carbamate group and the hydroxyl-bearing C1. The nitrogen atom causes a downfield shift, placing this signal in the 50-60 ppm range.

-

C3 (=CH): This is one of the sp² hybridized carbons of the vinyl group. Terminal vinyl carbons are generally found between 115 and 140 ppm.[3][4] Being further from the electron-withdrawing groups, it is expected to be more upfield than C4.

-

C4 (=CH₂): The terminal sp² carbon of the vinyl group. Its chemical shift will also be in the 115-140 ppm range.[3][4]

-

C5 (C=O): The carbonyl carbon of the carbamate group. Carbamate carbonyls are typically observed in the range of 150-160 ppm.[5]

-

C6 (Quaternary C of t-Butyl): The quaternary carbon of the tert-butyl group is bonded to an oxygen atom. This results in a significant downfield shift, typically to the 75-85 ppm region.

-

C7 (CH₃ of t-Butyl): The three methyl carbons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bond and will therefore appear as a single, more intense signal. These carbons are in a typical alkane environment and are expected to resonate around 28 ppm.

Data Presentation

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established chemical shift ranges for the respective functional groups.

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| Methylene (hydroxyl) | C1 | sp³ | 60 - 70 | Attached to electronegative -OH group. |

| Methine (chiral) | C2 | sp³ | 50 - 60 | Attached to nitrogen of the carbamate. |

| Vinyl Methine | C3 | sp² | 130 - 140 | sp² hybridized carbon of an alkene. |

| Vinyl Methylene | C4 | sp² | 115 - 125 | Terminal sp² hybridized carbon of an alkene. |

| Carbonyl | C5 | sp² | 154 - 158 | Carbonyl carbon of the carbamate group. |

| Quaternary (tert-Butyl) | C6 | sp³ | 79 - 82 | Quaternary carbon attached to oxygen. |

| Methyl (tert-Butyl) | C7 | sp³ | 28 - 30 | Equivalent methyl carbons of the t-butyl group. |

| Table 1: Predicted 13C NMR Chemical Shifts for this compound. |

Experimental Protocol

The following section details a standardized methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

-

Concentration: Weigh approximately 10-20 mg of the compound directly into a clean, dry 5 mm NMR tube.

-

Dissolution: Add approximately 0.6-0.8 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment.

-

Spectrometer Frequency: ≥ 400 MHz for ¹H. A higher field strength will provide better signal dispersion and sensitivity.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately integrated, although for routine identification this is often shortened.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 256 to 1024 scans are sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.

-

Referencing: The spectrum should be referenced to the residual solvent peak (CDCl₃ at 77.16 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Caption: A generalized workflow for 13C NMR analysis.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating checks to ensure data integrity. The use of a well-characterized deuterated solvent allows for reliable chemical shift referencing. Furthermore, the predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy and extensive empirical data for similar functional groups, providing a strong basis for spectral assignment. For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate carbon signals with their attached protons and protons further away in the spin system, respectively.

Conclusion

This technical guide provides a comprehensive framework for the 13C NMR analysis of this compound. By combining theoretical predictions with a detailed experimental protocol, this document serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of this and related chiral molecules. The accurate interpretation of 13C NMR data is a cornerstone of modern organic chemistry, ensuring structural integrity and purity, which are critical in the field of drug development.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Hatada, K., & Kitayama, T. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3218-3221. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Reddit. (2022). chemical shift of carbamate. [Link]

-

PubChem. (n.d.). (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | C9H15NO3 | CID 21971753 - PubChem [pubchem.ncbi.nlm.nih.gov]

IR spectroscopy of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

An In-Depth Technical Guide to the Infrared Spectroscopy of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Abstract

This compound is a valuable chiral building block in modern organic synthesis, notable for its trifunctional nature, incorporating a hydroxyl group, a carbamate, and a terminal alkene. Accurate and efficient characterization of this molecule is paramount for ensuring purity, monitoring reaction progress, and confirming structural integrity. This technical guide provides a comprehensive exploration of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound. Authored for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings of the molecule's vibrational modes, a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation.

Introduction: The Analytical Imperative

The utility of this compound in synthetic chemistry stems from the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the amine, the primary alcohol, and the vinyl group offer distinct sites for sequential chemical transformations. Consequently, a robust analytical method to confirm the presence and integrity of each of these moieties is not merely procedural but fundamental to its successful application.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose. By measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific, characteristic frequencies, IR spectroscopy provides a unique "fingerprint" of the functional groups present.[1][2] This guide elucidates the expected spectral features of the title compound and establishes a reliable workflow for obtaining and interpreting its IR spectrum.

Molecular Structure and Predicted Vibrational Landscape

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies. The structure of this compound contains four key regions of interest for IR analysis: the alcohol, the N-Boc carbamate, the terminal alkene, and the alkane backbone.

-

Hydroxyl Group (O-H): The primary alcohol is expected to exhibit a strong O-H stretching vibration. Crucially, due to intermolecular hydrogen bonding, this peak is typically broad.[3][4][5][6][7] A C-O stretching band is also characteristic of alcohols.[8]

-

Carbamate Group (N-H and C=O): The Boc-protecting group provides two distinct signals. The N-H bond of the secondary carbamate gives a stretching vibration, which can also be broadened by hydrogen bonding. The carbonyl (C=O) stretch of the carbamate is one of the most intense and sharp signals in the spectrum, making it an excellent diagnostic peak.[9]

-

Terminal Alkene Group (C=C and =C-H): The vinyl group produces several characteristic signals. A C=C double bond stretch is expected, though it can sometimes be weak to moderate in intensity.[10][11] The stretching of the C-H bonds on the sp²-hybridized carbons occurs at a higher frequency than their sp³ counterparts.[12][13] Furthermore, strong out-of-plane C-H bending vibrations are highly diagnostic for monosubstituted alkenes.[13][14][15]

-

Alkyl Framework (C-H): The sp³ C-H bonds of the tert-butyl and ethyl backbone will produce strong stretching absorptions just below 3000 cm⁻¹.[13][14][16]

Predicted IR Absorption Profile

The following table summarizes the anticipated absorption bands for this compound. Understanding these regions is the first step in a systematic spectral analysis.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3550 - 3200 | Alcohol (R-OH) | O-H Stretch (H-bonded) | Strong, Broad |

| 3400 - 3250 | Carbamate (R₂N-H) | N-H Stretch | Moderate, Broad |

| 3100 - 3010 | Alkene (=C-H) | C-H Stretch | Moderate |

| 2985 - 2850 | Alkyl (-C-H) | C-H Stretch | Strong |

| 1740 - 1670 | Carbamate (R-O-C=O) | C=O Stretch | Strong, Sharp |

| 1680 - 1620 | Alkene (C=C) | C=C Stretch | Weak to Moderate |

| 1550 - 1480 | Carbamate (N-H) | N-H Bend | Moderate |

| 1470 - 1450 | Alkyl (-CH₂) | C-H Bend (Scissoring) | Moderate |

| 1390 & 1365 | Alkyl (-C(CH₃)₃) | C-H Bend (Umbrella) | Moderate to Strong (two bands) |

| 1250 - 1000 | Alcohol (C-OH) | C-O Stretch | Strong |

| 990 & 910 | Alkene (R-CH=CH₂) | =C-H Bend (Out-of-plane) | Strong, Sharp (two bands) |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a compound like this, which may be a solid or a viscous oil. It requires minimal sample preparation and ensures excellent sample contact with the IR beam via a high-refractive-index crystal (commonly diamond).[17] This protocol ensures reproducibility and accuracy.

Instrument Preparation and Validation

-

Instrument Initialization: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be purged with dry air or nitrogen to minimize atmospheric interference.[18]

-

ATR Crystal Cleaning: The causality here is critical; a pristine crystal surface is necessary for a clean spectrum. Thoroughly clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe. Allow the solvent to fully evaporate.[19][20]

-

Background Measurement: Collect a background spectrum. This scan measures the ambient environment (crystal, atmosphere) and is digitally subtracted from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.[18][20] This step is a self-validating control; the resulting background should be a flat line with minimal noise.

Sample Analysis

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. Only 1-2 mg is typically required.[20]

-

Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is vital for achieving a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[17]

-

Data Acquisition: Collect the sample spectrum. Standard parameters for a high-quality spectrum are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32–64 scans to improve the signal-to-noise ratio.[20]

-

Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using the same procedure as in step 4.1.2 to prevent cross-contamination.[20]

Data Processing Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.

Caption: ATR-FTIR experimental and data processing workflow.

A Guided Tour of the Spectrum

Interpreting the spectrum involves systematically identifying the key bands predicted in Section 3.0.

-

The Hydroxyl Region (4000-3000 cm⁻¹): The first area to inspect is the high-frequency region. Look for a very broad, strong absorption centered around 3350 cm⁻¹. This is the hallmark of the hydrogen-bonded O-H stretch of the alcohol.[5][7] Overlapping with this, or appearing as a shoulder, will be the N-H stretch of the carbamate, typically around 3300 cm⁻¹.[9][21] Just to the right of this, sharp, weaker peaks above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹) confirm the presence of the alkene =C-H bonds.[10] Immediately below 3000 cm⁻¹, a strong, multi-peaked absorption (~2980-2850 cm⁻¹) will be present, corresponding to the C-H stretches of the tert-butyl and other alkyl portions of the molecule.[13]

-

The Carbonyl Peak (~1700 cm⁻¹): This is often the most prominent peak in the spectrum. Expect a very strong and sharp absorption between 1740-1670 cm⁻¹ due to the C=O stretch of the Boc group.[9] Its high intensity is due to the large change in dipole moment during the vibration.[11] Its presence is irrefutable evidence of the carbamate functional group.

-

The Double Bond and Bending Region (1680-650 cm⁻¹):

-

C=C Stretch: A weak to moderate, sharp peak around 1640 cm⁻¹ indicates the C=C stretch of the vinyl group.[10]

-

N-H Bend: A moderate band around 1520 cm⁻¹ is typically assigned to the N-H bending vibration, coupled with C-N stretching.

-

Alkyl Bends: Look for characteristic C-H bending peaks. Two bands around 1390 cm⁻¹ and 1365 cm⁻¹ are diagnostic for the tert-butyl group.

-

C-O Stretch: A strong, prominent band in the 1250-1000 cm⁻¹ range signifies the C-O stretch of the primary alcohol.[8]

-

Alkene Out-of-Plane Bends: Finally, two strong, sharp peaks around 990 cm⁻¹ and 910 cm⁻¹ are definitive proof of the monosubstituted terminal alkene (-CH=CH₂).[13][14] These are caused by the out-of-plane bending of the vinylic C-H bonds.

-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By following a systematic approach—from predicting the vibrational modes of each functional group to employing a validated ATR-FTIR protocol—a researcher can rapidly and confidently confirm the identity and purity of the compound. The key diagnostic signals include the broad O-H/N-H absorptions, the intense carbamate C=O stretch, and the characteristic stretches and out-of-plane bends of the terminal alkene. This guide provides the foundational knowledge and practical framework for leveraging IR spectroscopy to its full potential in the context of this versatile synthetic intermediate.

References

- Quora. (2017). How is hydrogen bonding in alcohol identified by using IR spectroscopy?

-

Chemistry LibreTexts. (2021). 15.3: Spectroscopic Properties of Alcohols. [Link]

-

Khan Academy. Signal characteristics - shape (video). [Link]

- University of Toronto Scarborough.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-4, PPT-10).

-

JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

SOP Guide for Pharma. (2025). Analytical Method Development: ATR-FTIR Method SOP – V 2.0. [Link]

-

Semantic Scholar. (2014). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Alkenes. [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Scribd. FTIR SOP: Setup and Data Processing. [Link]

-

Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- University of Washington. Fourier Transform Infrared Spectroscopy.

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance. [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]

-

Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. [Link]

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

-

ResearchGate. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. [Link]

-

ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. [Link]

-

MOLBASE. tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate. [Link]

-

PubChem. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. [Link]

-

PubMed. (1999). Carbamic acid: molecular structure and IR spectra. [Link]

-

PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. [Link]

-

PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]

- Google Patents.

-

Slideshare. Infrared Spectroscopy (IR). [Link]

- University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups.

-

Michigan State University. IR Absorption Table. [Link]

-

University of Calgary. IR Chart. [Link]

-

Abacipharmatech. This compound. [Link]

-

PubChem. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

- University of Nevada, Las Vegas. INFRARED SPECTROSCOPY (IR).

Sources

- 1. Infrared Spectroscopy (IR) | PPTX [slideshare.net]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. elearning.uniroma1.it [elearning.uniroma1.it]

- 17. m.youtube.com [m.youtube.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 21. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

An In-depth Technical Guide to the Mass Spectrometry of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a chiral building block relevant in pharmaceutical synthesis. As a molecule incorporating a thermally labile tert-butyloxycarbonyl (Boc) protecting group, an alcohol, and an alkene, its behavior under mass spectrometric conditions presents a unique case study. This document will delve into the principles of ionization, predictable fragmentation pathways, and practical considerations for obtaining high-fidelity mass spectra. Experimental protocols and data interpretation strategies are detailed to equip researchers with the necessary knowledge for the structural elucidation and quantification of this and structurally related compounds.

Introduction: The Analytical Challenge

This compound is a small, polar molecule with a molecular weight of 187.25 g/mol . Its structure, featuring a Boc-protecting group, a secondary alcohol, and a terminal double bond, dictates its fragmentation behavior in mass spectrometry. The Boc group is notoriously labile under acidic conditions and prone to characteristic fragmentation patterns.[1][2] Understanding these fragmentation pathways is crucial for accurate structural confirmation and for distinguishing it from potential isomers or impurities during reaction monitoring and quality control in drug development. This guide will focus primarily on soft ionization techniques such as Electrospray Ionization (ESI), which are well-suited for polar and thermally sensitive molecules.[3][4]

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount in the analysis of thermally labile compounds like carbamates.[5][6] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for some carbamates, it often requires derivatization to prevent thermal degradation in the injector port.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization sources like ESI or Atmospheric Pressure Chemical Ionization (APCI) is generally preferred.[9][10]

Electrospray Ionization (ESI): A Gentle Approach

ESI is a soft ionization technique that generates ions from a liquid phase, minimizing fragmentation in the ion source.[4] For this compound, positive-ion ESI is most effective. The molecule will readily form protonated molecules, [M+H]⁺, as well as adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The protonation site is typically the most basic position, which in this molecule would be the carbonyl oxygen of the carbamate group or the nitrogen atom.[1][11]

Predicted Mass Spectrum and Fragmentation Pathways

The tandem mass spectrum (MS/MS) of the protonated molecule [M+H]⁺ of this compound is predicted to be dominated by fragmentation of the Boc group. The alcohol and alkene functionalities will also influence the fragmentation pattern.

Fragmentation of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group undergoes a characteristic series of cleavages upon collisional activation.[1][12]

-

Loss of Isobutylene (C₄H₈): The most prominent fragmentation pathway for protonated Boc-protected amines is the loss of isobutylene (56 Da), resulting from the cleavage of the tert-butyl C-O bond.[1][13] This leads to the formation of a carbamic acid intermediate.

-

Subsequent Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate is unstable and readily loses carbon dioxide (44 Da) to yield the protonated amine.[1]

-

Concerted Loss of Isobutylene and Carbon Dioxide: It is also common to observe a neutral loss of 100 Da, corresponding to the combined loss of isobutylene and carbon dioxide.[1]

Fragmentation of the Alcohol Moiety

Alcohols typically fragment via two main pathways in mass spectrometry: alpha-cleavage and dehydration.[14][15][16]

-

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For the target molecule, this could lead to the loss of a vinyl radical (•CH=CH₂) or a CH₂OH radical.

-

Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a common fragmentation pathway for alcohols, resulting in the formation of an alkene radical cation.[14][15][17]

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for this compound in positive-ion ESI-MS/MS.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

| 188.13 ([M+H]⁺) | 132.08 | 56.05 (C₄H₈) | Protonated 1-hydroxybut-3-en-2-yl)carbamic acid |

| 188.13 ([M+H]⁺) | 88.09 | 100.04 (C₅H₈O₂) | Protonated 2-amino-3-buten-1-ol |

| 188.13 ([M+H]⁺) | 170.12 | 18.01 (H₂O) | Protonated dehydrated parent molecule |

| 188.13 ([M+H]⁺) | 70.08 | 118.05 | Fragment from cleavage of C-N bond |

Experimental Workflow

A robust analytical workflow is essential for obtaining reliable and reproducible mass spectrometric data.

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol: Sample Preparation

For reliable results, proper sample preparation is crucial to remove contaminants that could interfere with ionization.[18]

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with a suitable mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Detailed Protocol: LC-MS Parameters

The following parameters provide a good starting point for the analysis. Optimization may be required based on the specific instrumentation.

| Parameter | Value | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves protonation in ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase LC. |

| Gradient | 5% B to 95% B over 5 min | To elute the analyte with good peak shape. |

| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | Best for protonation of the analyte. |

| Capillary Voltage | 3.5 kV | Optimized for stable spray. |

| Drying Gas Temp | 300 °C | To aid in desolvation. |

| Drying Gas Flow | 8 L/min | To aid in desolvation. |

| Collision Energy (for MS/MS) | 10-30 eV | Ramped to observe a range of fragment ions. |

Fragmentation Pathway Visualization

The predicted fragmentation of this compound can be visualized as follows:

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion and Field Insights

The mass spectrometric analysis of this compound is straightforward when employing soft ionization techniques like ESI. The fragmentation pattern is highly predictable and dominated by the characteristic losses from the Boc protecting group. The observation of a neutral loss of 56 Da, 44 Da, or a combined 100 Da from the protonated molecular ion is a strong indicator of a Boc-protected amine. The minor fragments resulting from dehydration or alpha-cleavage can provide further structural confirmation. For quantitative studies, it is advisable to use a stable isotope-labeled internal standard and monitor the most intense and specific fragment ion transition (e.g., m/z 188.13 -> 132.08 or m/z 188.13 -> 88.09) in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. This guide provides a robust framework for the successful mass spectrometric analysis of this important chiral building block.

References

-

Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. Available at: [Link]

-

Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]

-

Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest. Available at: [Link]

-

Chromatographic Analysis of Insecticidal Carbamates. SpringerLink. Available at: [Link]

-

Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. PubMed. Available at: [Link]

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health (NIH). Available at: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]

-

How to Prepare Your Samples for Polar Metabolite Analysis? ResearchGate. Available at: [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (NIH). Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. PubMed. Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

-

Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

-

tert-Butyl carbamate. NIST WebBook. Available at: [Link]

-

Small molecule analysis by MALDI mass spectrometry. PubMed. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]

-

Mass Spectrometry of Alcohols. YouTube. Available at: [Link]

-

MALDI matrices for low molecular weight compounds: an endless story? PubMed. Available at: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Fragmentation and Interpretation of Spectra. East Tennessee State University. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

-

Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Publications. Available at: [Link]

-

A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Royal Society of Chemistry. Available at: [Link]

-

Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. PubMed. Available at: [Link]

-

Theory of MALDI-TOF Mass Spectrometry. YouTube. Available at: [Link]

-

tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem. Available at: [Link]

-

Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

-

tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate. AbacipharmTech. Available at: [Link]

-

Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. Available at: [Link]

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. Available at: [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. Available at: [Link]

-

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. PubChem. Available at: [Link]

-

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate. PubChem. Available at: [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]

Sources

- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. scispec.co.th [scispec.co.th]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]

- 9. zefsci.com [zefsci.com]

- 10. uab.edu [uab.edu]

- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. whitman.edu [whitman.edu]

- 17. youtube.com [youtube.com]

- 18. organomation.com [organomation.com]

Physical properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Introduction

This compound, a chiral building block featuring both a vinyl group and a protected amine, is a valuable intermediate in asymmetric synthesis. Its utility in the development of novel pharmaceutical agents and complex organic molecules necessitates a thorough understanding of its physical properties. The tert-butyloxycarbonyl (Boc) protecting group is crucial in synthetic strategies, offering robust protection under many conditions while allowing for selective removal under mild acidic conditions[1][2]. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, offering researchers and drug development professionals the foundational data required for its effective handling, characterization, and application in synthetic workflows.

Section 1: Chemical Identity and Core Properties

Accurate identification is the cornerstone of any chemical protocol. The fundamental identifiers and computed properties of this compound are summarized below.

Chemical Structure:

Figure 1: 2D Structure of this compound

Table 1: Core Identifiers and Computed Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89985-86-4 | [3][4] |

| Molecular Formula | C₉H₁₇NO₃ | [3] |

| Molecular Weight | 187.23 g/mol | [3] |

| Monoisotopic Mass | 187.12084340 Da | [3] |

| Topological Polar Surface Area | 58.6 Ų | [3] |

| Rotatable Bond Count | 5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Predicted pKa | 11.60 ± 0.46 |[3] |

Section 2: Physicochemical Characterization

The physicochemical properties dictate the compound's behavior in various environments, influencing everything from reaction kinetics to purification strategies.

Appearance and Thermal Properties

While specific experimental data for melting and boiling points are not widely published, compounds of this class—Boc-protected amino alcohols—are often viscous liquids or low-melting solids at room temperature[5]. The presence of both hydrogen bond donors (OH, NH) and a bulky, nonpolar tert-butyl group results in moderate intermolecular forces.

Solubility Profile

The solubility of a compound is critical for designing homogeneous reaction mixtures and effective extraction and crystallization protocols. Based on the properties of structurally related Boc-protected compounds, a general solubility profile can be established.

-

High Solubility: Expected in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF)[1].

-

Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol.

-

Low/Insoluble: Expected in nonpolar solvents like hexanes and petroleum ether, and in water.

This solubility pattern is a direct consequence of the molecule's dual nature: the polar carbamate and alcohol groups interact favorably with polar solvents, while the tert-butyl and vinyl moieties contribute to solubility in less polar organic media.

Optical Activity

As a chiral molecule, this compound rotates plane-polarized light. The specific rotation, [α]D, is a fundamental physical constant used to confirm the enantiomeric purity of the material. This value must be determined experimentally, as it is highly sensitive to the solvent, concentration, and temperature. For a related compound, Boc-D-Valinol, a specific rotation of +23° (c=1 in chloroform) has been reported, indicating the expected range for such molecules[6].

Section 3: Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most powerful tool for routine structural confirmation. The expected signals for this compound are:

-

~5.8-6.0 ppm: A multiplet corresponding to the vinyl proton (-CH=CH₂).

-

~5.1-5.3 ppm: Two distinct signals (doublet of doublets) for the terminal vinyl protons (=CH₂).

-

~4.8-5.2 ppm: A broad singlet for the carbamate proton (-NH-).

-

~3.8-4.2 ppm: A broad multiplet for the proton on the chiral center (-CH(NH)-).

-

~3.5-3.7 ppm: A multiplet (likely two signals) for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

~2.0-2.5 ppm: A broad singlet for the hydroxyl proton (-OH).

-